1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one
Description
1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is a phosphorylated hydroxyketone with a seven-carbon backbone. Its structure features a dimethoxyphosphoryl group at position 1, a ketone at position 2, and a hydroxyl group at position 5.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-7-hydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVBZKHVXANKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the phosphorylation of a hydroxyheptanone derivative using dimethyl phosphite . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphoryl ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The hydroxy and ketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorylated Ketones and Alcohols
The following table compares 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one with two related compounds from the evidence:
Key Observations:
Phosphoryl Group Substituents: The diethyl groups in ’s compound increase lipophilicity, reducing water solubility compared to the dimethoxy variant in the target compound. Dimethoxyphosphoryl groups are more polar, favoring solubility in acetone or methanol .
Chain Length and Functional Group Positioning :
- The heptan-2-one backbone in the target compound provides a longer hydrocarbon chain than ’s shorter phosphorylated derivative. This increases molecular weight (~238 vs. 222) and may elevate melting points or viscosity.
- The hydroxyl group at position 7 in the target compound contrasts with the formyl group in ’s analog, suggesting divergent reactivity (e.g., oxidation susceptibility vs. nucleophilic addition) .
Contrast with Aromatic Sulphonates :
Research Findings and Implications
Reactivity and Stability
Analytical Characterization
- Spectroscopy : ’s compound was characterized via ¹H/¹³C NMR and MS, with key signals at δ 2.77 (N–CH₃) and m/z 125 (base peak). Similar methods would apply to the target compound, with hydroxyl protons likely appearing as broad singlets (~δ 3.5) .
Biological Activity
Overview of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one
This compound is a phosphonate compound that may exhibit a range of biological activities due to its structural features. Phosphonates are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
The biological activity of phosphonate compounds often involves:
- Inhibition of Enzymes : Many phosphonates act as enzyme inhibitors, particularly those involved in metabolic pathways. They can inhibit kinases or phosphatases, which are crucial for various cellular functions.
- Interaction with Nucleic Acids : Some phosphonates can interact with DNA or RNA, affecting replication and transcription processes.
Antimicrobial Activity
Phosphonate derivatives have been studied for their antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This is often assessed through Minimum Inhibitory Concentration (MIC) assays.
- Antifungal Properties : Some studies have indicated that phosphonates possess antifungal activity, making them candidates for treating fungal infections.
Antiviral Properties
Research into phosphonate compounds has shown potential antiviral effects, particularly against viruses such as HIV and herpes simplex virus (HSV). These activities are often attributed to the ability of phosphonates to interfere with viral replication mechanisms.
Anticancer Activity
Phosphonates have been investigated for their anticancer properties. The mechanism may involve:
- Induction of Apoptosis : Some studies suggest that phosphonate compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives may inhibit cell cycle progression, preventing cancer cell proliferation.
Case Study 1: Antibacterial Activity
A study examining various phosphonate derivatives found that certain structural modifications enhanced antibacterial efficacy. For instance, a derivative with a hydroxyl group similar to that in this compound showed increased potency against resistant bacterial strains.
Case Study 2: Antiviral Efficacy
Research on phosphonate analogs demonstrated that modifications at the phosphorus center significantly influenced antiviral activity. Specific analogs exhibited IC50 values in the nanomolar range against HIV, suggesting that similar modifications could enhance the efficacy of this compound.
Research Findings Summary Table
| Activity Type | Findings | Reference |
|---|---|---|
| Antibacterial | Enhanced activity against Gram-positive bacteria noted with structural modifications | [General Research] |
| Antiviral | Significant inhibition of viral replication observed in analogs | [General Research] |
| Anticancer | Induction of apoptosis in certain cancer cell lines highlighted | [General Research] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
